molecular formula C22H22N6 B5846846 1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine

1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine

Cat. No.: B5846846
M. Wt: 370.4 g/mol
InChI Key: XIFGFAFVKMRRIC-UHFFFAOYSA-N
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Description

1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, along with a piperazine and pyridine moiety, makes it a valuable scaffold for drug discovery and development.

Mechanism of Action

Target of Action

The primary target of 5-methyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . By inhibiting CDK2, the compound can disrupt the normal cell cycle progression, leading to a halt in cell division . This is particularly effective in cancer cells, which often have uncontrolled cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the halting of DNA replication and cell division, thereby inhibiting the growth of cancer cells .

Result of Action

The result of the action of this compound is significant inhibition of the growth of certain cell lines . In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting the growth of these cells at relatively low concentrations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of pyrazolo[1,5-a]pyrimidines . This suggests that the compound’s action, efficacy, and stability could be influenced by the chemical environment in which it is placed .

Preparation Methods

The synthesis of 1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the fused pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the piperazine and pyridine moieties: The final steps involve the nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrimidine core is functionalized with piperazine and pyridine derivatives under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the pyrazolo[1,5-a]pyrimidine core or the piperazine and pyridine moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine has been investigated for a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyrimidine core with piperazine and pyridine moieties, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-17-15-21(27-13-11-26(12-14-27)20-9-5-6-10-23-20)28-22(25-17)19(16-24-28)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFGFAFVKMRRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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